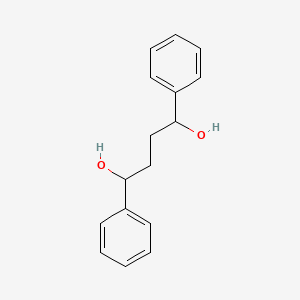

1,4-Diphenyl-1,4-butanediol

Description

The exact mass of the compound 1,4-Diphenyl-1,4-butanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Diphenyl-1,4-butanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diphenyl-1,4-butanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diphenylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJCDQHWOJGOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302905 | |

| Record name | 1,4-Diphenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2085-90-7 | |

| Record name | 1,4-Diphenyl-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2085-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diphenyl-1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 1,4-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diphenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Physicochemical Profiling of 1,4-Diphenyl-1,4-butanediol

Executive Summary

As drug development and fine chemical synthesis increasingly rely on asymmetric catalysis, the demand for highly pure, C2-symmetric chiral building blocks has surged. 1,4-Diphenyl-1,4-butanediol (DPBD) serves as a critical intermediate in the synthesis of chiral phospholane ligands and 2,5-diphenylpyrrolidines[1]. However, the utility of DPBD is strictly governed by its stereochemical purity and its macroscopic physical properties. This technical guide provides an in-depth analysis of the physicochemical properties of DPBD, exploring the causality between its molecular architecture and its thermodynamic behavior, alongside field-proven, self-validating protocols for its isolation and characterization.

Core Physicochemical Properties

The physical state and reactivity of DPBD are dictated by the interplay between its hydrophobic diphenylbutane backbone and its polar diol moiety. The following table summarizes the foundational quantitative data for the compound (CAS: 2085-90-7)[2],[3].

| Property | Value | Scientific Implication |

| Molecular Formula | C₁₆H₁₈O₂ | Provides the baseline for stoichiometric calculations. |

| Molecular Weight | 242.31 g/mol | Standard mass for molarity and yield determinations[2]. |

| Melting Point | ~113 °C | Varies slightly between meso and chiral (dl) forms due to distinct crystal lattice energies[3]. |

| Boiling Point (Predicted) | 418.5 ± 45.0 °C | High BP indicates strong intermolecular hydrogen bonding[3]. |

| Density (Predicted) | 1.140 ± 0.06 g/cm³ | Denser than water, relevant for biphasic extraction workflows[3]. |

| XLogP3 (Lipophilicity) | 2.6 | Indicates preferential solubility in organic solvents (e.g., THF, DCM) over aqueous media[2]. |

| Topological Polar Surface Area | 40.5 Ų | Low TPSA confirms limited aqueous solvation capacity[2]. |

| Rotatable Bonds | 5 | Allows conformational flexibility, crucial for catalytic ligand binding[2]. |

Structural Causality and Thermodynamic Behavior

The macroscopic properties of DPBD are not arbitrary; they are the direct consequence of its molecular topology.

-

Hydrogen Bonding & Boiling Point : DPBD possesses two hydrogen bond donors and two hydrogen bond acceptors[2]. This extensive hydrogen-bonding network, combined with the significant van der Waals forces generated by the two terminal phenyl rings, requires substantial thermal energy to disrupt, resulting in an exceptionally high predicted boiling point of ~418.5 °C[3].

-

Solubility & Lipophilicity : With an XLogP3 of 2.6, the hydrophobic bulk of the molecule heavily outweighs the polarity of the hydroxyl groups[2]. Consequently, DPBD exhibits poor aqueous solubility but dissolves readily in moderately polar and non-polar organic solvents, a property that is highly advantageous during organic extraction and chromatographic purification.

-

Stereochemical Nuances : DPBD contains two chiral centers (C1 and C4), leading to three possible stereoisomers: the enantiomeric pair (1R,4R) and (1S,4S), and the optically inactive meso form (rel-(1R,4S))[4]. The spatial arrangement of the hydroxyl groups dictates the packing efficiency within the crystal lattice. The C2-symmetric enantiomers often exhibit different solubility profiles and melting points compared to the meso form, a thermodynamic divergence that is exploited during purification[5].

Mechanistic logic mapping structural features of DPBD to macroscopic properties.

Experimental Workflows: A Self-Validating System

To utilize DPBD in sensitive downstream applications (such as the synthesis of chiral phospholanes for asymmetric catalysis), researchers must isolate the correct stereoisomer[1]. The following protocols represent a self-validating loop: Protocol 1 drives the diastereoselective synthesis, while Protocol 2 utilizes the compound's physical properties to validate the success of Protocol 1.

Protocol 1: Diastereoselective Synthesis & Isolation of Chiral DPBD

Causality: The reduction of 1,4-diphenyl-1,4-butanedione typically yields a mixture of dl and meso forms[5]. By tightly controlling the temperature and utilizing a chiral catalyst, we bias the transition state to favor the C2-symmetric enantiomer.

-

Substrate Preparation : Dissolve 10 mmol of 1,4-diphenyl-1,4-butanedione in 50 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere. Reasoning: Anhydrous and anaerobic conditions prevent the oxidative degradation of the substrate and the moisture-sensitive catalyst.

-

Asymmetric Reduction : Cool the solution to -20 °C. Introduce 10 mol% of a chiral oxazaborolidine catalyst (CBS catalyst). Slowly add 2.5 equivalents of borane-THF complex dropwise over 30 minutes. Reasoning: The sub-zero temperature rigidifies the catalytic transition state, maximizing enantiomeric excess (ee) and suppressing the formation of the meso byproduct[5].

-

Quenching & Extraction : Stir for 4 hours, then carefully quench with 10 mL of methanol to destroy excess borane. Partition the mixture between ethyl acetate and brine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Thermodynamic Resolution (Crystallization) : Dissolve the crude residue in a minimal volume of hot ethanol, then slowly add hexane until the solution becomes slightly turbid. Allow to cool to room temperature, then to 4 °C. Reasoning: The meso and chiral forms possess different crystal lattice energies. The desired chiral enantiomer selectively precipitates, allowing for physical separation via vacuum filtration.

Workflow for the asymmetric synthesis and isolation of DPBD stereoisomers.

Protocol 2: Thermal Analysis (DSC) for Purity Validation

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions. Because impurities (like the meso form) disrupt the crystal lattice of the pure chiral form, they will depress and broaden the melting point. This serves as the self-validating check for Protocol 1.

-

Sample Preparation : Accurately weigh 2.0 to 5.0 mg of the recrystallized DPBD from Protocol 1 into an aluminum DSC pan. Crimp seal the pan to ensure optimal thermal contact.

-

Purge & Equilibration : Place the pan in the DSC instrument alongside an empty reference pan. Establish a nitrogen purge at 50 mL/min. Reasoning: The inert nitrogen atmosphere prevents oxidative exothermic artifacts during the heating cycle.

-

Heating Ramp : Equilibrate at 25 °C, then initiate a heating ramp of 10 °C/min up to 150 °C. Reasoning: A 10 °C/min rate provides the optimal balance between signal resolution and sensitivity, allowing for the detection of minor meso impurities which would appear as a secondary, lower-temperature endothermic peak.

-

Data Interpretation : Analyze the thermogram. A single, sharp endothermic peak with an onset near 113 °C confirms high diastereomeric purity[3]. A broadened peak or a depressed onset temperature indicates incomplete resolution during Protocol 1, necessitating a second recrystallization.

Applications in Advanced Drug Development

The physical and stereochemical properties of DPBD make it an indispensable scaffold in modern drug discovery. Its primary application lies in its conversion into highly substituted pyrroles via dehydrogenative coupling with amines[3]. Furthermore, enantiopure DPBD is cyclized to form 2,5-diphenylpyrrolidines, which act as potent chiral organocatalysts, and is utilized to synthesize C2-symmetric chiral phospholanes (e.g., DuPhos analogs)[1]. These phospholanes are critical ligands for transition-metal-catalyzed asymmetric hydrogenations, enabling the production of enantiopure active pharmaceutical ingredients (APIs) with minimal off-target toxicity.

References

-

PubChem: 1,4-Diphenyl-1,4-butanediol (CID 290779) . Source: nih.gov. URL: 2

-

ChemicalBook: 1,4-Diphenylbutane-1,4-diol (CAS 2085-90-7) . Source: chemicalbook.com. URL: 3

-

PubChem: Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol (CID 10955742) . Source: nih.gov. URL: 4

-

ACS Chemical Reviews: Novel Syntheses of Azetidines and Azetidinones . Source: acs.org. URL: 5

-

Google Patents: PREPARATION AND USE OF DIOLES (DE60221117T2) . Source: google.com. URL:1

Sources

- 1. DE60221117T2 - PREPARATION AND USE OF DIOLES - Google Patents [patents.google.com]

- 2. 1,4-Diphenyl-1,4-butanediol | C16H18O2 | CID 290779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Diphenylbutane-1,4-diol | 2085-90-7 [chemicalbook.com]

- 4. Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol | C16H18O2 | CID 10955742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Synthesis of 1,4-Diphenyl-1,4-butanediol from Benzaldehyde: A Comprehensive Technical Guide

Executive Summary

1,4-Diphenyl-1,4-butanediol is a highly valuable C2 -symmetric diol, frequently utilized as a chiral ligand precursor in asymmetric catalysis and as a critical intermediate in the synthesis of 2,5-diphenylpyrrolidines via acceptorless dehydrogenative coupling[1]. Synthesizing this molecule from a simple, abundant starting material like benzaldehyde requires a strategic approach to carbon-carbon bond formation and stereocontrol. This whitepaper details the mechanistic causality, experimental protocols, and quantitative metrics for synthesizing 1,4-diphenyl-1,4-butanediol, focusing on a highly atom-economical olefin metathesis homocoupling pathway.

Retrosynthetic Strategy & Pathway Selection

As a Senior Application Scientist, evaluating synthetic routes requires balancing atom economy, scalability, and stereochemical control. Two primary pathways emerge for the synthesis of 1,4-diphenyl-1,4-butanediol from benzaldehyde:

-

The Olefin Metathesis Pathway (Homocoupling): This route relies on the Grignard addition of vinylmagnesium bromide to benzaldehyde to form 1-phenyl-2-propen-1-ol[2], followed by a ruthenium-catalyzed cross-metathesis[3] and subsequent palladium-catalyzed hydrogenation. This pathway is highly efficient as it utilizes benzaldehyde as the sole source of the aromatic rings.

-

The Umpolung/Stetter Pathway (Heterocoupling): This alternative involves the thiazolium-catalyzed Stetter reaction of benzaldehyde with phenyl vinyl ketone to yield 1,4-diphenyl-1,4-butanedione[4]. The diketone is then subjected to asymmetric transfer hydrogenation (ATH) using Rh-TsDPEN complexes or borohydride reduction to yield the enantiopure diol[5].

For this technical guide, we will detail the Olefin Metathesis Pathway as the primary protocol due to its elegant homocoupling logic and self-validating intermediate steps.

Retrosynthetic logic for 1,4-diphenyl-1,4-butanediol via olefin metathesis homocoupling.

Step-by-Step Methodologies: The Metathesis Route

Step 3.1: Nucleophilic Addition (Synthesis of 1-Phenyl-2-propen-1-ol)

Causality & Mechanism: The construction of the allylic alcohol precursor, 1-phenyl-2-propen-1-ol, is achieved via the nucleophilic attack of vinylmagnesium bromide on the electrophilic carbonyl carbon of benzaldehyde[2]. The reaction must be performed under strictly anhydrous conditions to prevent the premature protonation of the Grignard reagent, which would yield ethylene gas and unreacted starting material[2].

Self-Validating Protocol:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet[2].

-

Charge the flask with benzaldehyde (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF and cool to 0 °C using an ice bath.

-

Add vinylmagnesium bromide (1.0 M in THF, 11.0 mL, 1.1 equiv) dropwise over 30 minutes to control the exothermic addition and prevent localized overheating[2].

-

Remove the ice bath and stir for 2 hours, allowing the mixture to warm to room temperature.

-

Validation Check: TLC (Hexanes/EtOAc 8:2) should show the complete disappearance of the UV-active benzaldehyde spot ( Rf≈0.6 ) and the appearance of a new, more polar spot ( Rf≈0.3 ).

-

Quench carefully with 15 mL of saturated aqueous NH4Cl , extract with diethyl ether ( 3×20 mL), dry over anhydrous MgSO4 , and purify via silica gel chromatography to afford 1-phenyl-2-propen-1-ol as a colorless oil[6].

Step 3.2: Olefin Cross-Metathesis (Synthesis of 1,4-Diphenyl-2-butene-1,4-diol)

Causality & Mechanism: The homocoupling of 1-phenyl-2-propen-1-ol is driven by the Chauvin mechanism using a Grubbs II ruthenium alkylidene catalyst[3]. The reaction proceeds via a ruthenacyclobutane intermediate, releasing ethylene gas. The continuous removal of ethylene drives the equilibrium forward (Le Chatelier's principle) to yield 1,4-diphenyl-2-butene-1,4-diol. The E-isomer is typically favored under thermodynamic control due to the steric bulk of the phenyl rings[7].

Chauvin mechanism catalytic cycle for the Grubbs II cross-metathesis homocoupling.

Self-Validating Protocol:

-

Dissolve 1-phenyl-2-propen-1-ol (5.0 mmol, 1.0 equiv) in anhydrous dichloromethane ( CH2Cl2 ) to a concentration of 0.1 M (50 mL).

-

Add Grubbs II catalyst (0.25 mmol, 0.05 equiv, 5 mol%). The solution will turn a characteristic deep red/brown.

-

Reflux the mixture (approx. 40 °C) under a continuous, gentle sweep of argon to actively expel ethylene gas[7].

-

Monitor via TLC until complete conversion (typically 12-16 hours).

-

Validation Check: The evolution of bubbling (ethylene) will cease when the reaction reaches equilibrium.

-

Quench with 1.0 mL of ethyl vinyl ether to deactivate the ruthenium catalyst (forming a stable Fischer carbene), concentrate in vacuo, and purify via flash chromatography to isolate 1,4-diphenyl-2-butene-1,4-diol.

Step 3.3: Catalytic Hydrogenation (Synthesis of 1,4-Diphenyl-1,4-butanediol)

Causality & Mechanism: The final step requires the reduction of the internal olefin. Palladium on carbon (Pd/C) catalyzes the syn-addition of hydrogen gas across the double bond. Because the starting material contains two chiral centers, the resulting 1,4-diphenyl-1,4-butanediol will be a mixture of meso and dl (racemic) diastereomers. If an enantiopure product is required, chiral resolution or the alternative Stetter/ATH pathway is recommended[5].

Self-Validating Protocol:

-

Dissolve 1,4-diphenyl-2-butene-1,4-diol (2.0 mmol) in 15 mL of HPLC-grade methanol.

-

Add 10% Pd/C (20 mg, 10 wt% relative to the substrate).

-

Purge the reaction vessel with hydrogen gas (3 vacuum/H2 cycles) and maintain under a balloon of H2 (1 atm) at room temperature.

-

Stir vigorously for 6 hours.

-

Validation Check: 1 H NMR of a filtered aliquot should show the complete disappearance of the olefinic protons ( δ ~5.8 ppm) and the appearance of the aliphatic butane backbone protons ( δ ~1.6-1.9 ppm).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst. Evaporate the solvent in vacuo to yield 1,4-diphenyl-1,4-butanediol as a white solid[8].

Quantitative Data & Yield Analysis

The table below summarizes the expected yields, reaction conditions, and catalyst loadings for both the primary Metathesis Pathway and the alternative Stetter Pathway[5][9][10].

| Synthesis Pathway | Step Description | Catalyst / Reagent | Temp (°C) | Expected Yield | Stereochemical Outcome |

| Metathesis | 1. Grignard Addition | Vinylmagnesium Bromide | 0 to 25 | 88 - 92% | Racemic |

| Metathesis | 2. Cross-Metathesis | Grubbs II (5 mol%) | 40 | 75 - 82% | E-isomer favored |

| Metathesis | 3. Hydrogenation | 10% Pd/C, H2 (1 atm) | 25 | > 95% | Mixture of meso / dl |

| Stetter (Alt) | 1. Umpolung Coupling | Thiazolium Salt, Base | 70 | 65 - 75% | Achiral Diketone |

| Stetter (Alt) | 2. Asymmetric Red. | Rh-TsDPEN (ATH) | 25 | 85 - 90% | > 99% ee (1R,4R) |

References

- Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium - PMC, nih.gov.

- 1,4-Diphenylbutane-1,4-diol | 2085-90-7 - ChemicalBook, chemicalbook.com.

- Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes - ACS Publications, acs.org.

- EP3008078B1 - Catalysts for efficient z-selective metathesis - Google Patents, google.com.

- Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications, acs.org.

- Boron Hydride Reduction | ACS Symposium Series - ACS Publications, acs.org.

- Sequential One-Pot Carbene-Catalyzed Intramolecular Stetter Reaction and Acid-Mediated Condensation: Access to Heteroatom Analogues of π-Extended Polyaromatic Hydrocarbons | Organic Letters - ACS Publications, acs.org.

- Vinylmagnesium Bromide|Grignard Reagent for Synthesis - Benchchem, benchchem.com.

- FeCl3·6H2O Catalyzed Disproportionation of Allylic Alcohols and Selective Allylic Reduction of Allylic Alcohols and Their Derivatives with Benzyl Alcohol | The Journal of Organic Chemistry - ACS Publications, acs.org.

- US6867323B2 - Cross-coupling reaction of organosilicon nucleophiles - Google Patents, google.com.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Vinylmagnesium Bromide|Grignard Reagent for Synthesis [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US6867323B2 - Cross-coupling reaction of organosilicon nucleophiles - Google Patents [patents.google.com]

- 7. EP3008078B1 - Catalysts for efficient z-selective metathesis - Google Patents [patents.google.com]

- 8. 1,4-Diphenylbutane-1,4-diol | 2085-90-7 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Crystallographic and Stereochemical Profiling of 1,4-Diphenyl-1,4-butanediol: A Technical Guide for Asymmetric Synthesis

Executive Summary

1,4-Diphenyl-1,4-butanediol is a highly valued C2 -symmetric chiral building block, predominantly utilized in the synthesis of 2,5-diphenylpyrrolidines—a privileged class of chiral organocatalysts. In drug development and complex natural product synthesis, the stereochemical fidelity of this diol is paramount. The relative (syn/anti) and absolute configuration of the diol directly dictates the enantioselectivity of the downstream organocatalyst. This whitepaper provides an in-depth analysis of the crystallographic properties, stereoselective synthesis, and validation protocols for 1,4-diphenyl-1,4-butanediol.

Stereochemical Landscape & Crystallographic Significance

The reduction of 1,4-diphenyl-1,4-butanedione can yield three distinct stereoisomers: the (1R,4R) and (1S,4S) enantiomers (which constitute the dl-pair) and the optically inactive meso- (1R,4S) isomer. Distinguishing between these isomers using standard NMR spectroscopy can be challenging due to the high degree of symmetry.

X-ray crystallography serves as the gold standard for unambiguously assigning both the relative and absolute stereochemistry of the synthesized diol[1]. In the solid state, chiral 1,4-diols typically form robust hydrogen-bonded supramolecular networks driven by intermolecular O-H⋯O interactions. To maintain chirality in the crystal lattice, the enantiopure (1R,4R) -isomer must crystallize in a non-centrosymmetric space group (such as P212121 or P21 ).

Table 1: Typical Crystallographic Parameters for Enantiopure 1,4-Diaryl-1,4-butanediols

| Crystallographic Parameter | Value / Description |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | P212121 or P21 (Strictly Non-centrosymmetric) |

| Chirality | Enantiopure (e.g., 1R,4R ) |

| Intermolecular Interactions | Extensive O-H⋯O hydrogen bonding networks |

| Measurement Temperature | 100 K – 150 K (To minimize thermal ellipsoids) |

| Radiation Source | Mo-K α ( λ=0.71073 Å) |

Catalytic Asymmetric Synthesis: The Role of ATH

Standard reductions of 1,4-diphenyl-1,4-butanedione (e.g., using NaBH4 ) yield poor diastereoselectivity, often resulting in a nearly 1:1 mixture of the dl and meso isomers. To achieve high optical purity, Asymmetric Transfer Hydrogenation (ATH) is employed.

Recent advancements demonstrate that utilizing tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine (Rh-TsDPEN) complexes provides exceptional stereocontrol[2]. The rigid chiral pocket of the Rh-TsDPEN catalyst forces a highly specific facial approach (either re or si) during the hydride transfer, effectively suppressing the formation of the meso isomer.

Table 2: Quantitative Comparison of Reduction Methodologies

| Reduction Method | Catalyst / Reagent | Diastereomeric Ratio (dl/meso) | Enantiomeric Excess (ee) | Yield |

| Standard Borohydride | NaBH4 / CoCl2 | ~ 50:50 | N/A (Mixture) | > 90% |

| Asymmetric Transfer Hydrogenation (ATH) | Rh(III)-TsDPEN | 96:4 | > 99% | 98% |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and outcome.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of 1,4-Diphenyl-1,4-butanedione

-

Preparation of the Catalytic System: In a dry Schlenk flask under an inert argon atmosphere, dissolve the tethered (R,R) -Rh(III)-TsDPEN complex (0.01 equiv) in anhydrous dichloromethane (DCM).

-

Substrate Addition: Add 1,4-diphenyl-1,4-butanedione (1.0 equiv) to the reaction vessel. Causality: The choice of a highly symmetric diketone is critical; both prochiral carbonyl centers must be reduced with identical facial selectivity to yield the desired dl-pair rather than the meso isomer[2].

-

Hydrogen Donor Introduction: Introduce a pre-mixed azeotropic solution of formic acid and triethylamine ( HCOOH/Et3N , 5:2 ratio). Causality: This specific 5:2 ratio ensures a steady, controlled release of hydride species while maintaining a pH that prevents the degradation of the sensitive Rh-complex.

-

Reaction Progression: Stir the mixture at 40 °C for 24 hours. Monitor the conversion via TLC.

-

Validation Checkpoint: Quench with water, extract with ethyl acetate, and concentrate in vacuo. You must validate the enantiomeric excess (ee) using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Daicel Chiralpak IB, hexane/i-PrOH = 95/5) to confirm >99% ee before proceeding to downstream applications.

Protocol B: Crystallization for X-Ray Diffraction

-

Solvent Selection: Dissolve the purified (1R,4R) -1,4-diphenyl-1,4-butanediol in a minimal volume of DCM.

-

Anti-Solvent Layering: Carefully layer an equal volume of n-hexane over the DCM solution. Causality: DCM acts as a good solvent, while hexane is a poor solvent. The slow diffusion of hexane into DCM gradually reduces the solubility of the diol, promoting the controlled nucleation of high-quality, defect-free single crystals rather than amorphous precipitation[3].

-

Evaporation: Allow the solvents to slowly evaporate at room temperature over 48–72 hours.

-

Harvesting: Isolate the resulting colorless prismatic crystals and mount them on a diffractometer for structural elucidation.

Downstream Application: Organocatalyst Synthesis

The enantiopure (1R,4R) -diol is a direct precursor to (2R,5R) -2,5-diphenylpyrrolidine. The diol is first activated via mesylation, followed by a double nucleophilic displacement with allylamine, and subsequent deprotection[1]. This sequence perfectly inverts the stereocenters, transferring the chiral information from the oxygen-bearing carbons to the nitrogen-containing heterocycle.

Figure 1: Synthetic workflow from 1,4-diphenyl-1,4-butanedione to the chiral organocatalyst.

References

-

Title: Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Diastereoselective Preparation of Azetidines and Pyrrolidines Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Sami Kortet - 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines Source: JYX: JYU (University of Jyväskylä) URL: [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of 1,4-Diphenyl-1,4-butanediol

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

1,4-Diphenyl-1,4-butanediol is a molecule of significant interest in organic synthesis and as a potential building block in pharmaceutical and polymer chemistry. Understanding its thermal stability is paramount for its safe handling, storage, and application, particularly in processes that require elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal behavior of 1,4-Diphenyl-1,4-butanediol. Due to the limited direct literature on the thermal decomposition of this specific compound, this guide presents a predictive analysis based on the thermal properties of structurally related compounds and general principles of organic chemistry. It further outlines the established analytical methodologies that are critical for experimentally verifying these predictions.

Introduction: The Significance of Thermal Stability

1,4-Diphenyl-1,4-butanediol, with its bifunctional nature and aromatic moieties, presents a unique combination of rigidity and reactivity. Its potential applications in the synthesis of novel polymers and as a precursor in drug development necessitate a thorough understanding of its behavior under thermal stress. Thermal decomposition can lead to the formation of undesirable byproducts, loss of material integrity, and potential safety hazards. Therefore, a comprehensive thermal analysis is a critical step in the characterization and application of this compound.

This guide will delve into the theoretical underpinnings of the thermal decomposition of 1,4-Diphenyl-1,4-butanediol, propose likely decomposition pathways, and provide detailed experimental protocols for its thermal analysis using state-of-the-art techniques.

Theoretical Framework for Thermal Decomposition

The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. In 1,4-Diphenyl-1,4-butanediol, the key bonds to consider are the C-C bonds of the butane backbone, the C-O bonds of the hydroxyl groups, the O-H bonds, and the C-C bonds connecting the phenyl groups to the butane chain.

Predicted Decomposition Pathways:

Based on the structure, several decomposition pathways can be hypothesized:

-

Dehydration: The presence of two hydroxyl groups makes dehydration a likely initial step in the thermal decomposition process. This could occur via an intramolecular elimination to form a cyclic ether, such as tetrahydrofuran substituted with phenyl groups, or through intermolecular dehydration to form polyethers. At higher temperatures, dehydration of diols can proceed.[1]

-

C-C Bond Cleavage: The butane backbone can undergo homolytic cleavage at elevated temperatures, leading to the formation of radical species. The stability of the resulting radicals will influence the preferred point of cleavage. The presence of the phenyl groups can stabilize adjacent radicals through resonance.

-

Oxidation: In the presence of an oxidizing atmosphere, the hydroxyl groups can be oxidized to ketones, and further heating could lead to the cleavage of the carbon chain.

Likely Decomposition Products:

The decomposition of 1,4-Diphenyl-1,4-butanediol is expected to yield a mixture of products, the composition of which will depend on the specific conditions (temperature, atmosphere). Potential products include:

-

Water

-

Phenyl-substituted tetrahydrofurans

-

Styrene and its derivatives

-

Benzaldehyde

-

Various aromatic and aliphatic hydrocarbons

Recommended Experimental Protocols for Thermal Analysis

To experimentally investigate the thermal stability and decomposition of 1,4-Diphenyl-1,4-butanediol, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This provides crucial information about the onset of decomposition, the temperature ranges of different decomposition steps, and the amount of residual mass.

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of 1,4-Diphenyl-1,4-butanediol into a ceramic or platinum TGA pan.[2]

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate of 10 °C/min up to a final temperature of 600 °C.[3]

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes and with decomposition.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of 1,4-Diphenyl-1,4-butanediol into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a controlled rate of 10 °C/min to a temperature above its expected decomposition temperature, as determined by TGA.[5]

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Identify any exothermic peaks, which may correspond to decomposition events, and calculate the enthalpy of decomposition (ΔHd).

-

Evolved Gas Analysis: TGA-GC/MS

To identify the volatile products evolved during decomposition, a hyphenated technique such as TGA coupled with Gas Chromatography-Mass Spectrometry (TGA-GC/MS) is invaluable. The TGA provides the temperature-resolved mass loss, while the GC/MS separates and identifies the evolved chemical species.

Experimental Workflow for TGA-GC/MS:

-

TGA Analysis: Perform a TGA experiment as described in section 3.1.

-

Gas Transfer: The evolved gases from the TGA furnace are transferred via a heated transfer line to the GC injector.

-

GC Separation: The mixture of evolved gases is separated into its individual components based on their volatility and interaction with the GC column.

-

MS Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of the compound.

Visualization of Workflows and Pathways

Caption: A simplified diagram illustrating a potential intramolecular dehydration pathway for 1,4-Diphenyl-1,4-butanediol.

Expected Results and Data Interpretation

Based on the analysis of related compounds, the following thermal behavior for 1,4-Diphenyl-1,4-butanediol can be anticipated.

Table 1: Predicted Thermal Properties of 1,4-Diphenyl-1,4-butanediol

| Property | Predicted Value/Range | Analytical Technique |

| Melting Point (Tm) | 150 - 180 °C | DSC |

| Onset of Decomposition (Tonset) | > 200 °C | TGA |

| Major Decomposition Step | 250 - 400 °C | TGA |

| Enthalpy of Decomposition (ΔHd) | Exothermic | DSC |

Interpretation of TGA and DSC Data:

-

TGA Curve: A sharp decrease in mass is expected to begin above 200 °C, indicating the onset of decomposition. The curve may show one or multiple steps, corresponding to different decomposition reactions occurring at different temperatures.

-

DSC Curve: An endothermic peak corresponding to the melting of the compound will be observed first. At higher temperatures, one or more exothermic peaks are expected, which would be indicative of the energy released during the decomposition process.

Safety, Handling, and Storage

Given the potential for thermal decomposition, appropriate safety precautions must be taken when handling 1,4-Diphenyl-1,4-butanediol at elevated temperatures.

-

Ventilation: All heating experiments should be conducted in a well-ventilated fume hood to avoid inhalation of any potentially toxic decomposition products.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

-

Storage: The compound should be stored in a cool, dry place away from direct heat and sources of ignition.

Conclusion

References

-

Takamuku, T., et al. (2008). Thermal Properties and Mixing State of Diol−Water Mixtures Studied by Calorimetry, Large-Angle X-Ray Scattering, and NMR Relaxation. The Journal of Physical Chemistry B, 112(43), 13551-13559. [Link]

-

Li, Y., & Runt, J. (1998). Studies on the First DSC Endotherm of Polyurethane Hard Segment Based on 4,4'-Diphenylmethane Diisocyanate and 1,4-Butanediol. Macromolecules, 31(11), 3698-3704. [Link]

-

Koc, N., & Kosec, M. (2006). Thermal analysis study of diol based precursors for chemical solution deposition of 07 Pb(Mg1/3Nb2/3)O3‐03 PbTiO3 thin films. Journal of the American Ceramic Society, 89(5), 1596-1601. [Link]

-

Uhl, F. M., McKinney, M. A., & Wilkie, C. A. (2000). Polybutadiene Cross-Linked With Various Diols – Effect On Thermal Stability. Polymer Degradation and Stability, 67(2), 325-332. [Link]

-

Chen, Y. T., et al. (2022). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials, 4(9), 6527-6537. [Link]

-

PubChem. (n.d.). 1,4-Diphenyl-1,4-butanediol. National Center for Biotechnology Information. [Link]

-

Ashland. (n.d.). 1,4 BUTANEDIOL Safety Data Sheet. [Link]

-

de la Fuente, J. L., et al. (2022). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio. Polymers, 14(15), 3164. [Link]

-

Wang, Y., et al. (2021). Studies of 4,4′-diphenylmethane diisocyanate (MDI)/1,4-butanediol (BDO) based TPUs by in situ and moving-window two-dimensional correlation infrared spectroscopy: Understanding of multiple DSC endotherms from intermolecular interactions and motions level. Polymer Testing, 94, 107038. [Link]

-

van der Meer, J. Y., et al. (2018). The effect of me‐substituents of 1,4‐butanediol analogues on the thermal properties of biobased polyesters. Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1947-1954. [Link]

-

LyondellBasell. (2017). 1,4 BUTANEDIOL Safety Data Sheet. [Link]

-

Tri-iso. (n.d.). 1,4-Butanediol SDS. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2012). 1,4-Butanediol: Human health tier II assessment. [Link]

-

Digital Commons @ University of Southern Mississippi. (2025). EXPLORING SUSTAINABLE BIOPOLYESTERS: SYNTHESIS FROM 1,4-BUTANEDIOL AND ALIPHATIC DIACIDS. [Link]

-

Wikipedia. (n.d.). 1,4-Butanediol. [Link]

- Google Patents. (n.d.). US9533931B2 - Process of producing 1,4-butanediol.

- Google Patents. (n.d.). US7759531B2 - Process for preparing 1,4-butanediol.

-

Chang, Y. C., et al. (2019). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. Catalysts, 9(7), 586. [Link]

-

German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area (MAK Commission). (n.d.). Determination of 1,4-butanediol in workplace air using gas chromatography (GC-FID). [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1,4-Butanediol. In NIST Chemistry WebBook. [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). 1,4-BUTANEDIOL. [Link]

Sources

Grignard reaction protocol for 1,4-Diphenyl-1,4-butanediol synthesis

As a Senior Application Scientist, achieving high-yield, reproducible syntheses of complex diols requires moving beyond basic stoichiometric recipes and understanding the mechanistic vulnerabilities of your intermediates.

The synthesis of 1,4-diphenyl-1,4-butanediol via a Grignard reaction is a classic example of this paradigm. This diol is a highly valued precursor for C2-symmetric chiral auxiliaries (such as 2,5-diphenylpyrrolidine), which are heavily utilized as organocatalysts and ligands in asymmetric transition-metal catalysis[1].

However, the direct Grignard approach presents a fundamental chemical conflict: the required electrophile, succinaldehyde (1,4-butanedial) , is notoriously unstable. If isolated and stored, it rapidly undergoes self-polymerization and aldol condensation. To engineer a self-validating and robust protocol, we must bypass the isolation of pure succinaldehyde by generating it in situ via the controlled acidic hydrolysis of a stable acetal precursor, 2,5-dimethoxytetrahydrofuran[2].

Below is the comprehensive, field-proven methodology for the generation of succinaldehyde and its subsequent double-addition Grignard reaction to yield 1,4-diphenyl-1,4-butanediol[3].

Part 1: Strategic Design & Reaction Pathway

The success of this workflow hinges on two distinct chemical environments: an initial aqueous acidic phase to unmask the dialdehyde, followed by a strictly anhydrous, cryogenic organometallic phase to execute the carbon-carbon bond formation.

Fig 1. Chemical pathway from 2,5-dimethoxytetrahydrofuran to 1,4-diphenyl-1,4-butanediol.

Mechanistic Rationale:

-

Acetal Deprotection: Heating 2,5-dimethoxytetrahydrofuran in dilute HCl drives the equilibrium toward the open-chain dialdehyde by liberating methanol.

-

Nucleophilic Addition: Phenylmagnesium bromide (PhMgBr) attacks both formyl groups. Because the dialdehyde is highly reactive, the addition must be performed at -78 °C to suppress competitive enolization.

-

Stereochemical Outcome: The double addition creates two new chiral centers, resulting in a statistical mixture of dl (racemic) and meso diastereomers.

Part 2: Reagent Matrix & Stoichiometry

To ensure complete conversion and account for trace moisture during the transfer of the highly sensitive succinaldehyde, a slight excess (2.2 equivalents) of the Grignard reagent is employed.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.00 | 13.2 g (100 mmol) | Stable Dialdehyde Precursor |

| 0.6 N HCl (aq) | - | Excess | 100 mL | Hydrolysis Catalyst |

| Phenylmagnesium Bromide (3.0 M in THF) | 181.31 | 2.20 | 73.3 mL (220 mmol) | Organometallic Nucleophile |

| Anhydrous THF | 72.11 | - | 150 mL | Coordinating Solvent |

| Saturated NH₄Cl (aq) | 53.49 | Excess | 100 mL | Mild Quenching Agent |

Part 3: Execution Protocol

Fig 2. Step-by-step experimental workflow for the Grignard synthesis protocol.

Step 1: Unmasking the Electrophile (Hydrolysis)

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 13.2 g (100 mmol) of 2,5-dimethoxytetrahydrofuran and 100 mL of 0.6 N aqueous HCl.

-

Heat the biphasic mixture to 70 °C while stirring vigorously. Over 45–60 minutes, the mixture will become homogeneous, indicating the successful hydrolysis to succinaldehyde.

-

Cool the flask rapidly to room temperature using an ice-water bath.

Step 2: Rapid Extraction and Solvent Exchange

Expert Insight: Succinaldehyde must not be concentrated to dryness. Neat succinaldehyde will polymerize into an intractable glass within hours.

-

Transfer the aqueous solution to a separatory funnel and extract with Dichloromethane (DCM) (3 × 50 mL).

-

Wash the combined organic layers with 50 mL of saturated brine to remove residual acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at ambient temperature (do not heat) until the DCM is largely removed.

-

Immediately dissolve the crude, pale-yellow succinaldehyde oil in 50 mL of anhydrous THF.

Step 3: Cryogenic Grignard Addition

-

Flame-dry a 500 mL Schlenk flask, purge with Argon, and add 73.3 mL of Phenylmagnesium Bromide (3.0 M in THF, 220 mmol) followed by 100 mL of anhydrous THF.

-

Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.

-

Load the THF solution of succinaldehyde into an addition funnel (or syringe pump) and add it dropwise to the Grignard reagent over 30–45 minutes. Expert Insight: The slow addition at -78 °C is the most critical self-validating step. If added too quickly, the localized exotherm will cause the succinaldehyde to undergo aldol self-condensation, turning the solution dark brown and severely depressing your diol yield.

Step 4: Reaction Maturation

-

Once the addition is complete, remove the dry ice bath and allow the reaction mixture to slowly warm to room temperature over 4 hours.

-

The solution will transition from a clear amber to a cloudy suspension as the magnesium alkoxide complex precipitates.

Step 5: Quenching and Isolation

-

Cool the reaction flask to 0 °C using an ice bath.

-

Carefully quench the unreacted Grignard reagent by the dropwise addition of 100 mL of saturated aqueous NH₄Cl. Caution: Vigorous ethane/benzene gas evolution may occur depending on the exact Grignard formulation.

-

Once bubbling subsides, add 50 mL of deionized water to dissolve the precipitated magnesium salts.

-

Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 1,4-diphenyl-1,4-butanediol as a viscous oil that slowly crystallizes.

Step 6: Diastereomeric Separation (Optional)

The crude product contains both the dl (racemic) and meso forms of 1,4-diphenyl-1,4-butanediol. If your downstream application (e.g., chiral auxiliary synthesis) requires the dl-isomer, the mixture can be separated via fractional recrystallization from a mixture of ethyl acetate and hexanes, as the meso isomer typically exhibits different solubility profiles.

Sources

Application Note: 1,4-Diphenyl-1,4-butanediol as a Key Precursor for C2-Symmetric Chiral Auxiliaries

Executive Summary

In advanced asymmetric synthesis, the architectural design of chiral auxiliaries and organocatalysts dictates the stereochemical outcome of target transformations. 1,4-Diphenyl-1,4-butanediol (PubChem CID: 290779)[1] serves as a highly privileged, foundational chiral building block. While rarely used directly as a standalone auxiliary, it is the critical precursor for synthesizing C2 -symmetric cyclic amines—most notably 2,5-diphenylpyrrolidine . This Application Note details the mechanistic rationale, quantitative data, and validated protocols for generating enantiopure 1,4-diphenyl-1,4-butanediol and converting it into a powerful chiral auxiliary for drug development applications.

Mechanistic Rationale: The Power of C2 -Symmetry

The efficacy of a chiral auxiliary relies on its ability to bias the trajectory of incoming reagents. 1,4-Diphenyl-1,4-butanediol is utilized to synthesize C2 -symmetric auxiliaries because the C2 axis of symmetry reduces the number of possible competing transition states by half.

Causality in Structural Design:

-

Steric Shielding: The bulky phenyl groups at the C1 and C4 positions of the diol (which become the C2 and C5 positions of the resulting pyrrolidine) create a deep, chiral pocket.

-

Facial Bias: When the resulting 2,5-diphenylpyrrolidine is attached to a substrate (e.g., forming an enamine or iminium ion), the phenyl rings effectively block one stereoface, forcing electrophilic or nucleophilic attack exclusively from the opposite, less hindered face.

-

Diastereomeric Imperative: The reduction of 1,4-diphenyl-1,4-butanedione yields both dl (chiral) and meso (achiral) isomers. Because the meso isomer contains an internal plane of symmetry, it is useless for asymmetric induction. Therefore, the chosen reduction protocol must exhibit extreme diastereoselectivity (favoring the dl pair) alongside high enantioselectivity[2].

Quantitative Data: Asymmetric Reduction Strategies

To synthesize the chiral auxiliary, the starting diketone must first be reduced to the diol. Table 1 summarizes the performance of leading catalytic systems used to achieve the necessary dl/meso ratio and enantiomeric excess (ee).

Table 1: Comparison of Asymmetric Reduction Methods for 1,4-Diphenyl-1,4-butanedione

| Catalyst System | Hydrogen Source | Yield (%) | Diastereomeric Ratio (dl/meso) | Enantiomeric Excess (ee %) |

| Tethered Rh(III)-TsDPEN[2] | HCOOH / Et₃N (5:2) | 99 | 96:4 | >99 |

| β -Ketoiminato Cobalt(II)[3] | NaBH₄ | 95 | 87:13 | 99 |

| trans-RuCl₂[(S)-BINAP][(S)-Daipen][4] | H₂ (Gas) | >99 | >99:1 | >99 |

Note: The tethered Rh(III) system offers a highly operational, pressure-free alternative to traditional high-pressure hydrogenation, making it ideal for standard laboratory setups.

Experimental Workflows & Protocols

Workflow: 1,4-diphenyl-1,4-butanediol synthesis and conversion to a C2-symmetric chiral auxiliary.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) to (1R,4R)-1,4-Diphenyl-1,4-butanediol

This protocol utilizes a tethered Rh(III)-TsDPEN complex, avoiding the need for high-pressure hydrogen gas[2].

-

Preparation: In a dry, argon-purged Schlenk flask, dissolve 1,4-diphenyl-1,4-butanedione (1.0 equiv) and the (R,R)-tethered Rh(III)-TsDPEN catalyst (0.5 mol %) in anhydrous dichloromethane (DCM).

-

Reduction: Slowly add a pre-mixed azeotrope of formic acid/triethylamine (5:2 ratio, 5.0 equiv of HCOOH).

-

Causality: The azeotrope acts as an operational hydrogen donor. The slow addition prevents thermal runaway and maintains a steady hydride transfer rate, maximizing enantioselectivity.

-

-

Reaction: Stir at 25 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the diketone is consumed.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.

-

Validation: Analyze via ¹H NMR. The dl isomer exhibits carbinol methine protons at ~4.7 ppm, whereas the meso isomer appears slightly shifted. Chiral HPLC confirms >99% ee.

Protocol B: Conversion to the (2S,5S)-2,5-Diphenylpyrrolidine Auxiliary

The conversion relies on a double SN2 inversion, meaning the (1R,4R)-diol yields the (2S,5S)-pyrrolidine[3].

-

Di-Activation (Mesylation):

-

Dissolve (1R,4R)-1,4-diphenyl-1,4-butanediol in anhydrous DCM at 0 °C. Add triethylamine (3.0 equiv).

-

Dropwise, add methanesulfonyl chloride (MsCl, 2.5 equiv).

-

Causality: MsCl is strictly preferred over Tosyl chloride (TsCl) here. The reduced steric bulk of the mesyl group ensures complete di-activation of the highly hindered secondary alcohols adjacent to the phenyl rings.

-

Stir for 1 hour, wash with cold water, and concentrate. Do not purify the dimesylate, as it is prone to decomposition on silica.

-

-

Double SN2 Cyclization:

-

Dissolve the crude dimesylate in THF/MeOH. Add allylamine (3.0 equiv) and heat to 60 °C for 12 hours.

-

Mechanistic Insight: The nitrogen nucleophile attacks the mesylate-bearing carbons from the anti-periplanar face, leading to a strict double inversion of stereocenters.

-

-

Deprotection:

-

Treat the resulting N-allyl-2,5-diphenylpyrrolidine with a catalytic amount of Pd(PPh₃)₄ and N,N-dimethylbarbituric acid (allyl scavenger) in DCM at 35 °C.

-

-

Self-Validating System: Confirm the final auxiliary via ¹H NMR. The disappearance of the diol's CH-OH protons (~4.7 ppm) and the emergence of the pyrrolidine CH-N protons (~4.1 ppm) confirm successful ring closure and deprotection.

Applications in Drug Development

Once synthesized from 1,4-diphenyl-1,4-butanediol, the (2S,5S)-2,5-diphenylpyrrolidine auxiliary is deployed in several critical drug development workflows:

-

Asymmetric Alkylation: The auxiliary can be covalently attached to carboxylic acids (forming chiral amides). Enolization and subsequent alkylation occur with near-perfect facial selectivity due to the flanking phenyl rings. The auxiliary is later cleaved to yield enantiopure α -alkylated acids.

-

Organocatalysis: It functions as a highly efficient secondary amine organocatalyst, driving asymmetric Mukaiyama-Michael additions and cycloadditions via rigid iminium or enamine intermediates.

References

- 1,4-Diphenyl-1,4-butanediol | C16H18O2 | CID 290779 - PubChem. National Institutes of Health.

- Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications.

- Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters - ACS Publications.

- Convenient Procedures for the Asymmetric Reduction of 1,4-Diphenylbutane-1,4-dione and Synthesis of 2,5-Diphenylpyrrolidine Derivatives. ResearchGate.

Sources

Protocol for the Preparation of 1,4-Diphenyl-1,4-butanediol Ethers: Acyclic and Cyclic Pathways

Introduction & Scientific Rationale

1,4-Diphenyl-1,4-butanediol is a highly versatile building block in organic synthesis and medicinal chemistry. The etherification of this diol diverges into two distinct, highly valuable pathways: intermolecular etherification to yield acyclic diethers (e.g., 1,4-dimethoxy-1,4-diphenylbutane) and intramolecular cyclodehydration to yield cyclic ethers (e.g., 2,5-diphenyltetrahydrofuran).

As a Senior Application Scientist, it is critical to recognize that these two pathways serve entirely different functions in drug development. Acyclic diethers are frequently utilized to modulate the lipophilicity and metabolic stability of drug candidates. Conversely, the rigid 2,5-diphenyltetrahydrofuran scaffold is a privileged motif used for restricting molecular conformation in targeted therapeutics.

Mechanistic Divergence & Logical Relationships

The choice of reagents and reaction conditions dictates the trajectory of the etherification. Strong bases paired with alkyl halides drive the intermolecular Williamson ether synthesis, while transition metal complexes (or acids) trigger intramolecular cyclization.

Mechanistic divergence of 1,4-diphenyl-1,4-butanediol into acyclic and cyclic ethers.

Protocol A: Intermolecular Etherification (Acyclic Diethers)

Causality & Mechanistic Insights

The synthesis of 1,4-dimethoxy-1,4-diphenylbutane relies on the classical Williamson ether synthesis 1. We select Sodium Hydride (NaH) as the base because it is a strong, non-nucleophilic reagent. It irreversibly deprotonates the secondary alcohols, driving the equilibrium entirely toward the bis-alkoxide intermediate without participating in unwanted side reactions.

The reaction must be initiated at 0 °C to control the violent exothermic release of hydrogen gas and to prevent the base from inducing elimination (E2) pathways on the alkyl halide. Tetrahydrofuran (THF) is chosen as a polar aprotic solvent because it effectively solvates the alkoxide cations, leaving the oxygen anions highly nucleophilic for the subsequent SN2 attack on Methyl Iodide (MeI).

Step-by-step experimental workflow for the Williamson ether synthesis.

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask and purge with Argon.

-

Deprotonation: Suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in 20 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

-

Diol Addition: Dissolve 1,4-diphenyl-1,4-butanediol (1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes. Self-Validation: The cessation of hydrogen gas bubbling indicates complete deprotonation.

-

Alkylation: Add Methyl Iodide (3.0 equiv) dropwise. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–6 hours.

-

Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH4Cl dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield 1,4-dimethoxy-1,4-diphenylbutane.

Protocol B: Intramolecular Etherification (Cyclodehydration)

Causality & Mechanistic Insights

While traditional cyclodehydration of 1,4-diols relies on harsh Brønsted acids (e.g., H2SO4 , p-TsOH), these conditions often proceed via a carbocation ( SN1 ) intermediate, leading to stereochemical scrambling or unwanted elimination to dienes.

To maintain strict stereocontrol—a critical requirement in drug development—we utilize a bifunctional N-heterocyclic carbene (NHC)-Iridium(III) complex. This catalyst operates via a nonclassical metal-hydride-driven pathway rather than simple nucleophilic substitution, allowing the cyclization to proceed under completely neutral conditions [[2]](). This ensures the stereochemical integrity of the starting acyclic diol 3 is predictably mapped onto the resulting 2,5-diphenyltetrahydrofuran.

Step-by-Step Procedure

-

Catalyst Activation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with the NHC-Ir(III) precatalyst (5 mol%) and AgBF4 (10 mol%) to abstract the chloride ligand and generate the active cationic Iridium species.

-

Substrate Addition: Add 1,4-diphenyl-1,4-butanediol (1.0 equiv) to the vial.

-

Solvent Addition: Add 5 mL of anhydrous, degassed Dichloromethane ( CH2Cl2 ). Seal the vial with a PTFE-lined cap.

-

Reaction: Stir the mixture at room temperature for 2 to 12 hours. Self-Validation: Monitor the reaction progress via GC-MS; the disappearance of the diol mass peak confirms completion.

-

Workup: Once complete, open the vial to air and filter the mixture through a short pad of silica gel to remove the Iridium and Silver salts, eluting with a 9:1 mixture of Petroleum Ether and Ethyl Acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the pure 2,5-diphenyltetrahydrofuran.

Quantitative Data Summary

The following table summarizes the key metrics and parameters distinguishing the two etherification protocols.

| Parameter | Protocol A: Acyclic Dietherification | Protocol B: Cyclic Etherification |

| Target Product | 1,4-Dimethoxy-1,4-diphenylbutane | 2,5-Diphenyltetrahydrofuran |

| Reaction Type | Intermolecular SN2 (Williamson) | Intramolecular Cyclodehydration |

| Catalyst / Reagent | NaH (2.5 eq), MeI (3.0 eq) | NHC-Ir(III) complex (5 mol%) |

| Solvent | THF or DMF | CH2Cl2 |

| Temperature | 0 °C → Room Temperature | Room Temperature |

| Typical Yield | 75% - 85% | 80% - 95% |

| Stereochemical Outcome | Retention of configuration | Predictable mapping (Hydride-transfer) |

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nonclassical Mechanism in the Cyclodehydration of Diols Catalyzed by a Bifunctional Iridium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remote stereocontrol in the synthesis of acyclic 1,4-diols and 1,4-aminoalcohols from 2-sulfinyl dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1,4-Diphenyl-1,4-butanediol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, stereodefined nitrogen heterocycles is a cornerstone of drug discovery. 1,4-Diphenyl-1,4-butanediol (C₁₆H₁₈O₂, MW: 242.31 g/mol ) [1] has emerged as a highly versatile, privileged scaffold. Depending on the applied catalytic and activation strategies, this diol serves as a divergent precursor for two critical classes of pharmacophores: chiral 2,5-diphenylpyrrolidines (utilized as both drug scaffolds and C₂-symmetric organocatalysts) and highly substituted 2,5-diphenylpyrroles (ubiquitous in lipid-lowering and anti-inflammatory agents).

This application note details the mechanistic causality, quantitative data, and self-validating protocols required to harness 1,4-diphenyl-1,4-butanediol in advanced synthetic workflows.

Mechanistic Pathways & Causality: The "Why" Behind the Chemistry

Pathway A: Stereospecific Double Inversion to Chiral Pyrrolidines

The synthesis of enantiopure pyrrolidines from chiral 1,4-diphenyl-1,4-butanediol relies on a sequential double Sₙ2 displacement. The diol itself is typically accessed via the Asymmetric Transfer Hydrogenation (ATH) of 1,4-diphenyl-1,4-butanedione using tethered Rh(III) catalysts [2].

The Causality: Hydroxyl groups are poor leaving groups. By treating the diol with methanesulfonyl chloride (MsCl), we convert the hydroxyls into highly labile mesylates. When a primary amine is introduced, it attacks the C1 position via an Sₙ2 mechanism, inverting the stereocenter. The resulting secondary amine immediately undergoes an intramolecular Sₙ2 attack at the C4 position, inverting the second stereocenter [3]. Consequently, starting with a (1R,4R)-diol yields the corresponding stereoinverted 2,5-diphenylpyrrolidine. Field Insight: The critical failure point here is incomplete mesylation, which allows the unreacted hydroxyl to outcompete the amine, leading to a tetrahydrofuran byproduct via intramolecular etherification.

Pathway B: Acceptorless Dehydrogenative Coupling (ADC) to Pyrroles

The synthesis of N-substituted pyrroles traditionally requires harsh oxidants or pre-functionalized starting materials. However, utilizing an acridine-based Ruthenium-pincer catalyst allows for Acceptorless Dehydrogenative Coupling (ADC) [4].

The Causality: The Ru-pincer complex coordinates to the diol, facilitating the sequential removal of hydrogen atoms to form a 1,4-diketone intermediate in situ. Crucially, this process liberates H₂ gas. The diketone then undergoes a Paal-Knorr-type condensation with ammonia and a primary alcohol (which is simultaneously dehydrogenated to an aldehyde/imine by the same catalyst) to yield the aromatic pyrrole. Field Insight: Because this reaction is thermodynamically driven by the evolution of H₂ gas, running this in a completely sealed, unvented autoclave will stall the catalytic cycle. The system must be pressure-regulated to retain ammonia while venting hydrogen.

Divergent Synthetic Workflows

Figure 1: Divergent synthetic pathways of 1,4-Diphenyl-1,4-butanediol in medicinal chemistry.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Chiral N-Allyl-2,5-diphenylpyrrolidine

Objective: Achieve stereospecific cyclization without racemization.

-

Mesylation (Activation):

-

Dissolve (1R,4R)-1,4-diphenyl-1,4-butanediol (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Add triethylamine (Et₃N, 3.0 equiv) and cool the flask strictly to 0 °C using an ice bath.

-

Add methanesulfonyl chloride (MsCl, 2.5 equiv) dropwise over 15 minutes.

-

In-Process Control (IPC): Stir for 1 hour at 0 °C. Monitor via TLC (Hexane:EtOAc 3:1, visualized with KMnO₄). Do not proceed until the diol spot completely disappears, ensuring no mono-mesylate remains.

-

-

Cyclization:

-

Once mesylation is complete, evaporate the DCM under reduced pressure at room temperature to avoid thermal degradation of the dimesylate.

-

Redissolve the crude dimesylate in anhydrous THF. Add allylamine (3.0 equiv) and heat to 60 °C for 12 hours.

-

-

Validation & Isolation:

-

Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

-

System Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). A single peak validates that the double Sₙ2 inversion occurred stereospecifically without Sₙ1-mediated racemization.

-

Protocol 2: Ru-Catalyzed Synthesis of N-Hexyl-2,5-diphenylpyrrole

Objective: Atom-economical aromatic heterocycle synthesis via ADC.

-

Catalyst Loading:

-

In a nitrogen-filled glovebox, charge a pressure-regulated autoclave with 1,4-diphenyl-1,4-butanediol (1.0 mmol), 1-hexanol (2.0 mmol), and the acridine-based Ru-pincer catalyst (0.01 mmol, 1 mol%).

-

-

Ammonia Introduction:

-

Add toluene (0.5 mL) as the solvent. Pressurize the autoclave with ammonia gas to 7 bar.

-

-

Dehydrogenative Coupling:

-

Heat the reaction mixture to 150 °C for 24 hours.

-

In-Process Control (IPC): The autoclave must have a back-pressure regulator set to allow the venting of generated H₂ gas while maintaining the NH₃ pressure. A drop in internal pressure indicates successful dehydrogenation.

-

-

Validation & Isolation:

-

Cool to room temperature, vent the remaining gas safely, and analyze the crude mixture via GC-MS using mesitylene as an internal standard.

-

System Validation: The absence of the 1,4-diketone mass peak in the GC-MS trace confirms complete Paal-Knorr condensation. Purify via column chromatography.

-

Quantitative Data Summary

The following table summarizes the comparative metrics of the two primary methodologies utilizing the 1,4-diphenyl-1,4-butanediol scaffold.

| Metric | Pathway A: Pyrrolidine Synthesis | Pathway B: Pyrrole Synthesis |

| Target Pharmacophore | Chiral 2,5-Diphenylpyrrolidine | N-Substituted 2,5-Diphenylpyrrole |

| Key Reagents/Catalyst | MsCl, Et₃N, Primary Amine | Ru-Pincer Catalyst (1 mol%), NH₃ |

| Reaction Temperature | 0 °C (Activation) / 60 °C (Cyclization) | 150 °C |

| Stereochemical Outcome | Complete Inversion (Stereospecific) | N/A (Aromatization destroys chirality) |

| Typical Yield | 80 - 90% | 40 - 65% (Highly dependent on alcohol) |

| Primary Byproducts | Triethylamine hydrochloride salts | H₂ gas, H₂O (Highly Atom Economical) |

| Validation Method | Chiral HPLC, NMR (NOE studies) | GC-MS, ¹H/¹³C NMR |

References

-

National Center for Biotechnology Information. "1,4-Diphenyl-1,4-butanediol". PubChem Compound Summary for CID 290779.[Link]

-

Zheng, L.-S., Llopis, Q., Echeverria, P.-G., Férard, C., Guillamot, G., Phansavath, P., Ratovelomanana-Vidal, V. "Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations." Journal of Organic Chemistry 2017, 82 (11), 5607–5615.[Link]

-

Feula, A., Male, L., Fossey, J. S. "Diastereoselective Preparation of Azetidines and Pyrrolidines." Organic Letters 2010, 12 (21), 5044–5047.[Link]

-

Daw, P., Ben-David, Y., Milstein, D. "Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium." Journal of the American Chemical Society 2018, 140 (38), 11931–11934.[Link]

Technical Support Center: Purification of Crude 1,4-Diphenyl-1,4-butanediol

Welcome to the Technical Support Center for the purification and stereoisomeric resolution of 1,4-diphenyl-1,4-butanediol. This guide is designed for researchers and drug development professionals dealing with the downstream processing of pinacol coupling products or 1,4-diketone reductions[1].

Because the synthesis of 1,4-diphenyl-1,4-butanediol typically yields a mixture of meso and dl (racemic) diastereomers, recrystallization is not merely a purification step—it is a critical resolution technique[2]. This guide addresses the thermodynamic and kinetic challenges of this specific recrystallization workflow.

Part 1: Diagnostic Workflow & Troubleshooting Logic

The following decision tree maps the standard recrystallization workflow, highlighting critical intervention points when phase separation (oiling out) or co-crystallization occurs.

Figure 1: Diagnostic workflow for the recrystallization and diastereomeric resolution of 1,4-diphenyl-1,4-butanediol.

Part 2: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: My crude mixture is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it?

Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution becomes saturated. Because 1,4-diphenyl-1,4-butanediol has multiple hydrogen-bonding sites and flexible aliphatic carbons, it readily forms a supercooled liquid phase in highly polar solvents before the crystal lattice can nucleate. Solution:

-

Thermodynamic adjustment: Reheat the mixture until the oil dissolves completely into a single phase.

-

Solvent modulation: Add a small volume of a non-polar anti-solvent (like hexanes or petroleum ether) to lower the solubility threshold without depressing the melting point of the solute phase[1].

-

Kinetic intervention: Introduce a seed crystal of pure 1,4-diphenyl-1,4-butanediol at the cloud point to bypass the nucleation energy barrier.

Q2: I am getting a broad melting point range (e.g., 110–125 °C). Why isn't my product pure?

Expert Insight: A depressed and broad melting point indicates co-crystallization of the meso and dl diastereomers. The reduction of 1,4-diphenyl-1,4-butanedione yields both forms[2]. The meso isomer typically packs more efficiently in the solid state, leading to a higher melting point (approx. 135–137 °C)[1]. Solution: Fractional recrystallization is required. Use an Ethyl Acetate/Hexane (approx. 6:4 to 7:3) solvent system[1]. The meso isomer is generally less soluble and will crystallize first. Filter the first crop of crystals, then concentrate the mother liquor to isolate the dl enriched fraction.

Q3: How do I minimize product loss in the mother liquor?

Expert Insight: Diols are highly soluble in polar solvents (like ethanol or methanol) at room temperature. If your primary solvent is too polar, the solubility curve remains too flat across the temperature gradient. Solution: Utilize a binary solvent system (e.g., EtOAc/Hexanes). Ensure the final cooling step reaches 0–4 °C (ice bath) for at least 30 minutes to maximize the yield of the crystal crop before vacuum filtration. Wash the filter cake only with pre-chilled hexanes.

Part 3: Physicochemical Data & Solvent Matrix

To optimize your purification, compare the solvent systems and expected physicochemical properties outlined below.

| Property / Parameter | meso-1,4-Diphenyl-1,4-butanediol | dl-1,4-Diphenyl-1,4-butanediol |

| Stereochemistry | (1R, 4S) - achiral internal plane | (1R, 4R) and (1S, 4S) enantiomers[2] |

| Expected Melting Point | 135 – 137 °C[1] | ~ 112 – 115 °C |

| Optimal Recryst. Solvent | EtOAc / Hexane (6:4)[1] | EtOAc / Hexane (Mother Liquor concentration) |

| Solubility Profile | Lower solubility in non-polar mix | Higher solubility in non-polar mix |

| 1H NMR (CDCl3) Marker | Distinct methine/hydroxyl shifts | Distinct methine/hydroxyl shifts |

Part 4: Standard Operating Procedure (SOP) for Fractional Recrystallization

Objective: Isolate pure meso-1,4-diphenyl-1,4-butanediol from a crude diastereomeric mixture.

-

Dissolution: Place 5.0 g of crude 1,4-diphenyl-1,4-butanediol[1] in a clean, dry Erlenmeyer flask. Add 15 mL of Ethyl Acetate (EtOAc).

-

Heating: Heat the mixture gently on a hot plate while swirling until the solid is completely dissolved. Do not boil vigorously.

-

Anti-Solvent Addition: While maintaining heat, add hot Hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Add just enough hot EtOAc (1-2 drops) to clear the solution.

-

Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 45 minutes. Self-validating check: Needle-like or plate-like crystals should begin to form. If an oil forms, refer to Q1.

-

Chilling: Place the flask in an ice-water bath (0–4 °C) for 30 minutes to drive complete precipitation.

-

Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold hexanes.

-

Drying & Verification: Dry the crystals under high vacuum. Verify purity via melting point analysis (target: 135–137 °C)[1] and 1H NMR.

Part 5: References

-

Clerici, A., et al. "Facile Reduction of Aromatic Aldehydes, Ketones, Diketones and Oxo Aldehydes to Alcohols by an Aqueous TiCl3/NH3 System." Sciencemadness.org (Originally published in peer-reviewed literature). URL:

-

LookChem Database. "Cas 163580-95-8, (1S,4S)-1,4-diphenylbutane-1,4-diol." LookChem. URL:

Sources

Separation of meso and dl diastereomers of 1,4-Diphenyl-1,4-butanediol

Welcome to the Technical Support Center for Stereochemical Isolation. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and chromatographic challenges associated with isolating the meso and dl diastereomers of 1,4-Diphenyl-1,4-butanediol.

Unlike simple achiral purifications, separating these diastereomers requires exploiting subtle differences in molecular symmetry, intramolecular hydrogen bonding, and supramolecular complexation.

🔬 Troubleshooting & FAQs

Q1: We are observing severe co-elution of the meso and dl isomers during standard silica gel chromatography. How can we improve the resolution? A1: Co-elution occurs because the polarity difference between the meso (1R, 4S) and dl (1R, 4R / 1S, 4S) forms is marginal. Mechanistic Causality: The separation relies on the spatial arrangement of the hydroxyl groups. The dl isomer, possessing C2 symmetry, can form a more stable intramolecular hydrogen-bonding network than the meso isomer. This slightly reduces its interaction with the polar stationary phase, allowing the dl isomer to elute first. Solution: Do not use an isocratic solvent system. Instead, utilize a shallow gradient. Start with 90:10 Hexane:Ethyl Acetate to ensure the molecules interact deeply with the silica pores, and slowly ramp to 60:40. If co-elution persists, you can temporarily derivatrize the mixture into cyclic acetonides; the rigid ring structure drastically amplifies the steric differences between the diastereomers, resulting in widely separated Rf values.

Q2: Is there a scalable, non-chromatographic method to separate the meso and dl forms, and subsequently resolve the dl enantiomers? A2: Yes. For bulk scale-up, column chromatography becomes solvent-prohibitive. A highly effective, self-validating protocol utilizes dynamic complexation with boric acid and a chiral auxiliary. Mechanistic Causality: As established by [1], reacting the diol mixture with boric acid ( B(OH)3 ) and (S)-proline forms diastereomeric borate-proline complexes. Boric acid acts as a tether, forming a cyclic borate ester with the 1,4-diol, while the chiral (S)-proline coordinates to the boron center. The steric clash between the phenyl rings of the diol and the pyrrolidine ring of the proline differs drastically between the meso, (1R,4R), and (1S,4S) configurations. This leads to massive differences in solubility, allowing the dl pair to be separated from the meso form via selective precipitation, and further resolving the enantiomers[2].